molecular formula C13H22N2O3 B14780458 (R)-tert-Butyl (1-(cyclopropanecarbonyl)pyrrolidin-3-yl)carbamate

(R)-tert-Butyl (1-(cyclopropanecarbonyl)pyrrolidin-3-yl)carbamate

Cat. No.: B14780458
M. Wt: 254.33 g/mol
InChI Key: FLELTYIKYDOJJD-UHFFFAOYSA-N
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Description

®-tert-Butyl (1-(cyclopropanecarbonyl)pyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C13H22N2O3. This compound is characterized by the presence of a cyclopropane ring, a pyrrolidine ring, and a tert-butyl carbamate group. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of zinc reagents in cyclopropanation reactions, such as the Simmons-Smith reaction, which employs diiodomethane and zinc-copper couple to form the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-(cyclopropanecarbonyl)pyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom of the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

®-tert-Butyl (1-(cyclopropanecarbonyl)pyrrolidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(cyclopropanecarbonyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1-(cyclopropanecarbonyl)pyrrolidin-3-yl)carbamate: Similar structure but without the ®-configuration.

    tert-Butyl (1-(cyclopropanecarbonyl)piperidin-3-yl)carbamate: Contains a piperidine ring instead of a pyrrolidine ring.

    tert-Butyl (1-(cyclopropanecarbonyl)azetidin-3-yl)carbamate: Contains an azetidine ring instead of a pyrrolidine ring.

Uniqueness

®-tert-Butyl (1-(cyclopropanecarbonyl)pyrrolidin-3-yl)carbamate is unique due to its specific stereochemistry and the presence of both cyclopropane and pyrrolidine rings. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

tert-butyl N-[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)14-10-6-7-15(8-10)11(16)9-4-5-9/h9-10H,4-8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLELTYIKYDOJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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